molecular formula C14H20O2 B8078110 4-(2-Propan-2-ylphenyl)oxan-4-ol

4-(2-Propan-2-ylphenyl)oxan-4-ol

Cat. No.: B8078110
M. Wt: 220.31 g/mol
InChI Key: OIXHRGSQZXIAAJ-UHFFFAOYSA-N
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Description

4-(2-Propan-2-ylphenyl)oxan-4-ol is a substituted oxane (tetrahydropyran) derivative featuring a hydroxyl group and a 2-propan-2-ylphenyl substituent at the 4-position of the oxane ring. Its molecular formula is C₁₄H₂₀O₂, with a molecular weight of 228.30 g/mol (calculated). The 2-propan-2-ylphenyl group introduces significant steric bulk and lipophilicity, which may influence solubility and reactivity.

Properties

IUPAC Name

4-(2-propan-2-ylphenyl)oxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-11(2)12-5-3-4-6-13(12)14(15)7-9-16-10-8-14/h3-6,11,15H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXHRGSQZXIAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1C2(CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

4-(Oxiran-2-yl)oxan-4-ol (CID 132327703)
  • Molecular Formula : C₇H₁₂O₃
  • Substituent : Oxiran-2-yl (epoxide group)
  • Molecular Weight : 144.17 g/mol
  • Key Properties :
    • Features an epoxide substituent, imparting higher polarity compared to aromatic substituents.
    • Collision cross-section (CCS) data and structural details (SMILES: C1COCCC1(C2CO2)O) are available for computational studies .
TW-37 (Bcl-2 Inhibitor)
  • Molecular Formula: C₃₃H₃₅NO₆S
  • Substituent : (2-Propan-2-ylphenyl)methyl
  • Molecular Weight : 580.70 g/mol
  • Key Properties: Non-peptidic Bcl-2 inhibitor with Ki values of 0.29 µM (Bcl-2), 1.11 µM (Bcl-xL), and 0.26 µM (Mcl-1). Exhibits anti-proliferative effects in lymphoma cells (IC₅₀ ≈ 1.8 µM) and synergizes with MEK inhibitors .
  • However, TW-37’s benzamide core and sulfonylphenyl group confer distinct binding properties.
YOK-1204
  • Molecular Formula: C₂₈H₃₃NO₄
  • Substituent: Isopropylamino
  • Molecular Weight : 447.57 g/mol
  • Key Properties :
    • Synthesized via amine alkylation of an oxirane intermediate with propan-2-amine (24% yield) .
3-(Propan-2-yl)oxan-4-ol
  • Molecular Formula : C₈H₁₆O₂
  • Substituent : Propan-2-yl
  • Molecular Weight : 144.21 g/mol
  • Key Properties :
    • A simpler analog with a purity of 95%, used as a building block in organic synthesis .
  • Comparison : The smaller aliphatic substituent reduces steric bulk, likely improving synthetic accessibility but limiting aromatic interaction capabilities.

Data Table: Comparative Analysis

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Properties/Activities Source
4-(2-Propan-2-ylphenyl)oxan-4-ol C₁₄H₂₀O₂ 2-Propan-2-ylphenyl 228.30 High lipophilicity; structural focus
4-(Oxiran-2-yl)oxan-4-ol C₇H₁₂O₃ Oxiran-2-yl 144.17 Epoxide reactivity; CCS data available
TW-37 C₃₃H₃₅NO₆S (2-Propan-2-ylphenyl)methyl 580.70 Bcl-2 inhibition (Ki ~0.29 µM)
YOK-1204 C₂₈H₃₃NO₄ Isopropylamino 447.57 Amine alkylation product
3-(Propan-2-yl)oxan-4-ol C₈H₁₆O₂ Propan-2-yl 144.21 Building block; 95% purity

Key Research Findings

Role of Substituents :

  • The 2-propan-2-ylphenyl group in both this compound and TW-37 enhances lipophilicity, which may facilitate membrane penetration in bioactive compounds but complicate solubility .
  • Epoxide-containing analogs (e.g., 4-(oxiran-2-yl)oxan-4-ol) exhibit distinct reactivity profiles, favoring ring-opening reactions over aromatic interactions .

The absence of bioactivity data for this compound highlights a research gap; its structural features warrant further pharmacological evaluation.

Synthetic Considerations :

  • Bulky aromatic substituents (e.g., 2-propan-2-ylphenyl) may necessitate optimized purification techniques, as seen in YOK-1204’s synthesis (24% yield after chromatography) .

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